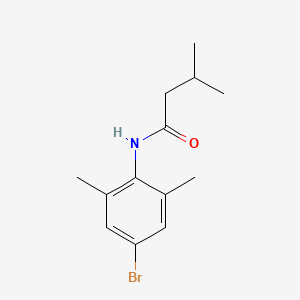
N-(4-bromo-2,6-dimethylphenyl)-3-methylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromo-2,6-dimethylphenyl)-3-methylbutanamide is a chemical compound that has gained significant attention from researchers due to its potential as a therapeutic agent. It is commonly referred to as 'Bromantane' and is classified as a stimulant and anxiolytic drug. The compound was first synthesized in the late 1980s by Russian researchers and has since been the subject of numerous studies.
Mécanisme D'action
The exact mechanism of action of Bromantane is not fully understood. However, it is believed to work by increasing the levels of dopamine, serotonin, and norepinephrine in the brain. These neurotransmitters are involved in regulating mood, motivation, and cognitive function.
Biochemical and Physiological Effects:
Bromantane has been shown to have a number of biochemical and physiological effects. It has been found to increase the production of ATP, which is the primary energy source for cells. This can lead to increased physical endurance and performance. The compound has also been shown to increase the levels of certain enzymes that are involved in the metabolism of glucose and fatty acids. This can lead to improved metabolic function and energy production.
Avantages Et Limitations Des Expériences En Laboratoire
Bromantane has a number of advantages for use in lab experiments. It is relatively easy to synthesize and can be obtained in high purity. It has also been shown to have low toxicity and is well-tolerated in animal studies. However, one limitation is that the compound is not widely available and can be expensive to obtain.
Orientations Futures
There are numerous potential future directions for research on Bromantane. One area of interest is its potential use in treating neurodegenerative diseases. Studies have shown that the compound has neuroprotective effects and may be able to slow the progression of these diseases. Another area of interest is the compound's potential use in enhancing physical performance. There is evidence to suggest that Bromantane may be able to improve endurance and reduce fatigue. Further research is needed to fully understand the mechanisms underlying these effects and to determine the optimal dosages and administration methods.
Méthodes De Synthèse
The synthesis of Bromantane involves the reaction of 4-bromo-2,6-dimethylbenzyl chloride with 3-methylbutanoyl chloride in the presence of a base such as sodium hydroxide. The resulting product is then purified through recrystallization to obtain a white crystalline powder.
Applications De Recherche Scientifique
Bromantane has been extensively studied for its potential therapeutic applications. It has been found to have a wide range of effects on the central nervous system, including improving cognitive function, reducing anxiety and depression, and enhancing physical performance. The compound has also been investigated for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
N-(4-bromo-2,6-dimethylphenyl)-3-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO/c1-8(2)5-12(16)15-13-9(3)6-11(14)7-10(13)4/h6-8H,5H2,1-4H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRZSIBMILHLKOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1NC(=O)CC(C)C)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-2,6-dimethylphenyl)-3-methylbutanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(3,4-dimethoxyphenyl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5779698.png)

![3,4,8-trimethyl-7-[2-(4-morpholinyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B5779712.png)
![N-[2-(4-methyl-1-piperidinyl)phenyl]propanamide](/img/structure/B5779717.png)
![4-({[(4-methoxybenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5779723.png)
![N-[3-(acetylamino)phenyl]-2-(2-chlorophenyl)acetamide](/img/structure/B5779728.png)
![N-[6-methyl-3-(2-propyn-1-yl)-1,3-benzothiazol-2(3H)-ylidene]-N'-phenylurea](/img/structure/B5779736.png)
![1-[(4-methylphenyl)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5779748.png)



![ethyl [2-ethoxy-4-(2-nitrovinyl)phenoxy]acetate](/img/structure/B5779779.png)